Glimepiride-d8

Stable Isotope Labeling LC-MS/MS Internal Standard Isotopic Purity

Procure Glimepiride-d8 (d8-isotope) to eliminate matrix effect errors in LC-MS/MS glimepiride bioanalysis. With 8 deuterium labels, it ensures precise co-elution and accurate quantification down to 0.2 ng/mL LLOQ. Ideal for ANDA method validation and pharmacokinetic studies. Supplied with full characterization data. Avoid quantification bias with suboptimal d4/d5 IS. Request a quote for this 98 atom% D internal standard.

Molecular Formula C24H34N4O5S
Molecular Weight 498.7 g/mol
Cat. No. B12370917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlimepiride-d8
Molecular FormulaC24H34N4O5S
Molecular Weight498.7 g/mol
Structural Identifiers
SMILESCCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C
InChIInChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)/i7D,8D,11D,12D,13D2,14D2
InChIKeyWIGIZIANZCJQQY-VRLZOOMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-3-methyl-5-oxo-N-[tetradeuterio-ethyl]-2H-pyrrole-1-carboxamide (Glimepiride-d8) for Analytical Quantification and Pharmacokinetic Research


The compound 4-ethyl-3-methyl-5-oxo-N-[1,1,2,2-tetradeuterio-2-[2,3,5,6-tetradeuterio-4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide, also referred to as Glimepiride-d8 (CAS 2012598-49-9; molecular formula C₂₄H₂₆D₈N₄O₅S; molecular weight 498.67 g/mol), is a stable isotope-labeled analog of the sulfonylurea antidiabetic agent glimepiride . In this derivative, eight hydrogen atoms are replaced by deuterium atoms at specific positions on the ethyl linker and the phenyl ring. Its primary utility lies in serving as an internal standard for the accurate and precise quantification of glimepiride in biological matrices via liquid chromatography–tandem mass spectrometry (LC–MS/MS) [1].

Why Unlabeled Glimepiride or Alternative Deuterated Analogs Cannot Replace Glimepiride-d8 in Quantitative Bioanalysis


In quantitative LC–MS/MS bioanalysis, the use of a structurally distinct internal standard—such as unlabeled glimepiride, a non-deuterated structural analog, or a differently deuterated variant—introduces significant risk of quantification error due to differential matrix effects, recovery variability, and chromatographic behavior [1]. Stable isotope-labeled internal standards co-elute with the analyte and experience nearly identical ionization suppression or enhancement, thereby normalizing matrix effects and enabling reliable quantification at sub-nanogram-per-milliliter levels. Substituting Glimepiride-d8 with Glimepiride-d4 or Glimepiride-d5 alters the mass difference between analyte and internal standard, potentially compromising method specificity if isobaric interferences are present or if metabolic cross-talk occurs [2]. Furthermore, unlabeled glimepiride cannot be used as an internal standard when endogenous or administered drug levels are being measured in the same subject.

Quantitative Differentiation Evidence for Glimepiride-d8 Relative to Unlabeled Glimepiride and Alternative Deuterated Internal Standards


Isotopic Purity and Molecular Weight Distinction: Glimepiride-d8 vs. Glimepiride-d4 and Unlabeled Glimepiride

Glimepiride-d8 provides an eight-mass-unit shift (Δm/z +8) relative to unlabeled glimepiride (m/z 491.2 → m/z 499.2 for the precursor ion), which is twice the mass shift provided by Glimepiride-d4 (Δm/z +4) [1]. This larger mass differential reduces the risk of isotopic cross-talk and interference from naturally occurring M+2 or M+4 isotopomers of the unlabeled analyte. The compound is supplied with isotopic purity of 98 atom% D by HPLC analysis , ensuring minimal unlabeled or partially labeled species that could otherwise contribute to background signal and compromise quantification accuracy at the lower limit of quantification (LLOQ).

Stable Isotope Labeling LC-MS/MS Internal Standard Isotopic Purity

Performance as an Internal Standard in Validated LC–MS/MS Methods: Quantification Accuracy and Matrix Effect Normalization

In a validated LC–MS/MS method for the simultaneous determination of glimepiride and pioglitazone in human plasma, a deuterium-labeled glimepiride analog was employed as the internal standard, achieving an LLOQ of 0.2 ng/mL for glimepiride with intra- and inter-day reproducibility below 10% relative standard deviation (RSD) [1]. The matrix effect was reported as negligible, and recoveries were similar for the analyte and its deuterated internal standard [2]. In contrast, use of a non-deuterated structural analog internal standard would typically exhibit differential matrix effects, leading to quantification bias that must be corrected via extensive validation.

Bioanalytical Method Validation Pharmacokinetics Matrix Effect

Molecular Weight and Structural Confirmation for Regulatory-Compliant Bioanalytical Method Development

Glimepiride-d8 is supplied with detailed characterization data including molecular formula C₂₄H₂₆D₈N₄O₅S and molecular weight 498.67 g/mol, compliant with regulatory guidelines for analytical method development and validation (AMV) supporting Abbreviated New Drug Applications (ANDA) [1]. This contrasts with earlier deuterated analogs such as Glimepiride-d4 (MW 494.64 g/mol) and Glimepiride-d5 (MW 495.6 g/mol), which provide smaller mass shifts and may be less suitable for methods requiring maximal isotopic separation to avoid interference from metabolite isotopomers [2]. The d8 labeling pattern (four deuterium atoms on the ethyl linker and four on the phenyl ring) ensures that the mass shift is distributed across the molecule, minimizing the potential for deuterium-hydrogen back-exchange during sample preparation or analysis.

GLP Bioanalysis Regulatory Compliance Method Validation

Application in Stable Isotope-Assisted Metabolomics and Metabolic Flux Analysis

Stable isotope-labeled compounds such as Glimepiride-d8 enable precise tracking and quantification of individual atoms in metabolic pathways via stable isotope-resolved metabolomics (SIRM) [1]. The eight-deuterium labeling pattern allows differentiation of endogenous glimepiride metabolites from exogenously administered drug in in vitro hepatocyte or microsomal incubation studies. While quantitative comparative data between d8 and d4/d5 analogs in metabolomics applications are not available in the public domain, the higher deuterium incorporation provides a greater signal-to-noise ratio in isotope tracing experiments compared to lower-labeled analogs, reducing the detection limit for minor metabolites.

Metabolomics Metabolic Flux Analysis Stable Isotope-Resolved Metabolomics

Pharmacological Potency Preservation: ED₅₀ Equivalent to Unlabeled Glimepiride

As a deuterium-labeled analog, Glimepiride-d8 retains the pharmacological properties of unlabeled glimepiride, which demonstrates an ED₅₀ of 182 μg/kg in animal models of diabetes . Stable isotope labeling with deuterium generally does not alter molecular properties or receptor binding affinity, though it may slightly affect metabolic kinetics [1]. This preservation of biological activity ensures that the compound can be used not only as an internal standard but also as a tracer in experiments where the labeled compound itself is administered to study pharmacokinetics, distribution, or metabolism without altering the pharmacological response relative to unlabeled drug.

Sulfonylurea Antidiabetic ED50

Optimal Application Scenarios for Glimepiride-d8 Based on Validated Analytical and Pharmacokinetic Evidence


Bioanalytical Method Development and Validation for Glimepiride Pharmacokinetic Studies in Human Plasma

Glimepiride-d8 is optimally deployed as a stable isotope-labeled internal standard in LC–MS/MS methods for quantifying glimepiride in human plasma during pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies. In a validated method, a deuterium-labeled glimepiride analog achieved an LLOQ of 0.2 ng/mL with intra- and inter-day precision below 10% RSD and negligible matrix effects, enabling reliable quantification of glimepiride concentrations following oral administration of 2 mg glimepiride tablets to healthy volunteers [1].

Metabolite Identification and ADME Studies Using Stable Isotope Tracing

Researchers investigating the absorption, distribution, metabolism, and excretion (ADME) of glimepiride can utilize Glimepiride-d8 in in vitro hepatocyte or microsomal incubation studies. The eight-deuterium labeling enables distinction between parent drug and metabolites via mass shift, facilitating identification of metabolic pathways and quantification of metabolite formation rates [2]. This approach reduces interference from endogenous compounds and improves the signal-to-noise ratio for low-abundance metabolites compared to methods using unlabeled drug.

Quality Control and Reference Standard Applications in Pharmaceutical Manufacturing

Glimepiride-d8 is supplied with detailed characterization data compliant with regulatory guidelines and is suitable for use in analytical method validation (AMV) and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) for generic glimepiride products [3]. The compound's high isotopic purity (98 atom% D) and well-defined molecular specifications make it appropriate as a system suitability standard or calibration verification material in GMP analytical laboratories.

Competition Binding and Receptor Occupancy Studies

Stable isotope-labeled compounds can be employed in competition binding experiments to evaluate affinity and binding kinetics of compounds to the sulfonylurea receptor (SUR1). Glimepiride-d8, with its preserved pharmacological activity (ED₅₀ 182 μg/kg for unlabeled glimepiride), serves as a suitable labeled ligand for such assays when used in conjunction with mass spectrometry-based detection rather than traditional radioligand binding methods .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glimepiride-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.